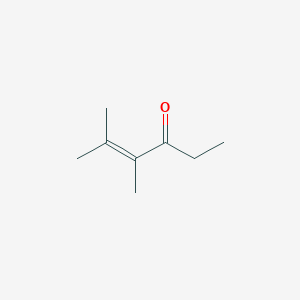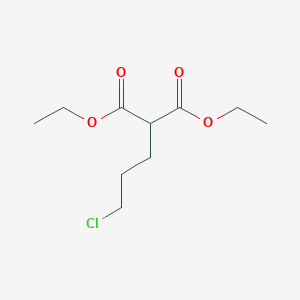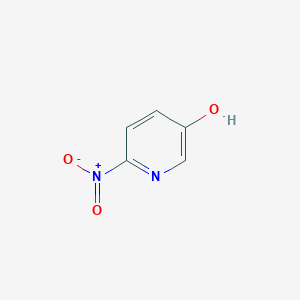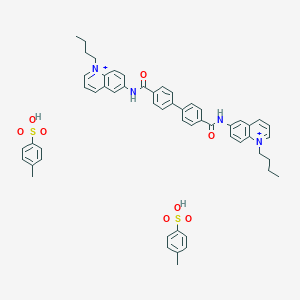
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate is not well understood. However, it is believed that the compound interacts with biological molecules and metal ions, leading to changes in their fluorescence properties. This makes it a useful tool for studying the behavior of these molecules in biological systems.
生化和生理效应
The biochemical and physiological effects of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate have not been extensively studied. However, it has been found to be non-toxic and biocompatible, making it a promising candidate for biological applications.
实验室实验的优点和局限性
One of the main advantages of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate is its excellent fluorescence properties, which make it a useful tool for studying biological molecules and metal ions. However, its limitations include its high cost and the need for specialized equipment for its synthesis and analysis.
未来方向
There are several future directions for the study of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate. One area of research is the development of new synthesis methods that are more cost-effective and scalable. Another area of research is the exploration of its potential applications in the development of new optoelectronic devices and sensors. Additionally, the compound's interactions with biological molecules and metal ions could be further studied to gain a better understanding of its mechanism of action and potential applications in biological systems.
In conclusion, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate is a promising compound with potential applications in various fields of scientific research. Its excellent fluorescence properties make it a useful tool for studying biological molecules and metal ions, and its biocompatibility makes it a promising candidate for biological applications. Further research is needed to explore its potential applications and develop new synthesis methods that are more cost-effective and scalable.
合成方法
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate can be synthesized by reacting N-butyl-2-chloroacetamide with 2,2'-dipyridylamine in the presence of sodium ethoxide. The resulting compound is then treated with tosyl chloride to obtain the final product.
科学研究应用
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit excellent fluorescence properties, making it a useful tool for fluorescence microscopy and imaging. It has also been used as a probe for detecting metal ions and organic molecules in biological systems. Furthermore, it has been studied for its potential applications in the development of organic electronics and optoelectronic devices.
属性
CAS 编号 |
18430-43-8 |
|---|---|
产品名称 |
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-butyl-, ditosylate |
分子式 |
C54H56N4O8S2+2 |
分子量 |
953.2 g/mol |
IUPAC 名称 |
N-(1-butylquinolin-1-ium-6-yl)-4-[4-[(1-butylquinolin-1-ium-6-yl)carbamoyl]phenyl]benzamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C40H38N4O2.2C7H8O3S/c1-3-5-23-43-25-7-9-33-27-35(19-21-37(33)43)41-39(45)31-15-11-29(12-16-31)30-13-17-32(18-14-30)40(46)42-36-20-22-38-34(28-36)10-8-26-44(38)24-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h7-22,25-28H,3-6,23-24H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/p+2 |
InChI 键 |
BNCXXUFPUHLPOW-UHFFFAOYSA-P |
SMILES |
CCCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)CCCC.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
规范 SMILES |
CCCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)CCCC.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
其他 CAS 编号 |
18430-43-8 |
同义词 |
6,6'-(p,p'-Biphenylylenebis(carbonylimino))bis(1-butylquinolinium) ditosylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



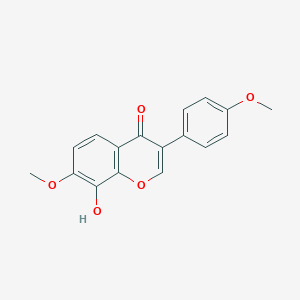
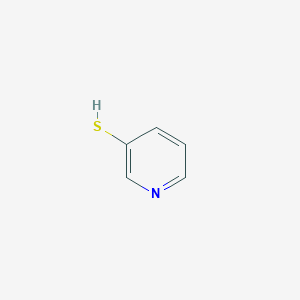
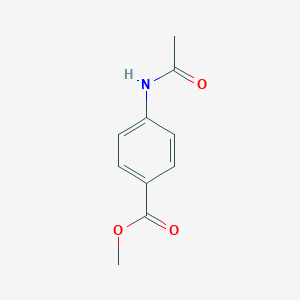
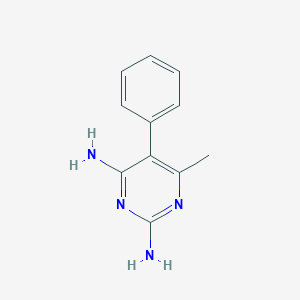
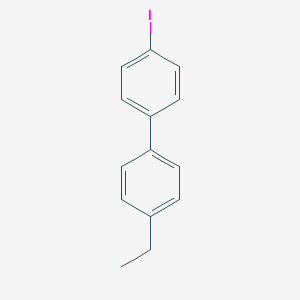
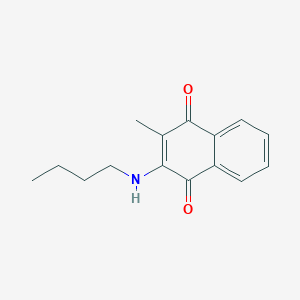
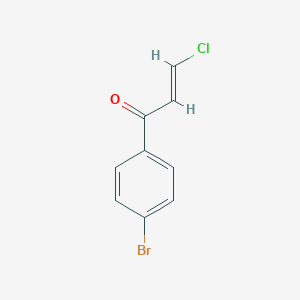
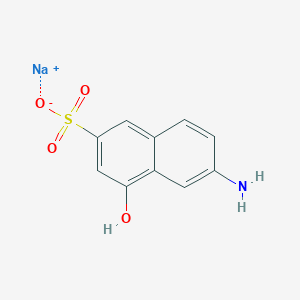
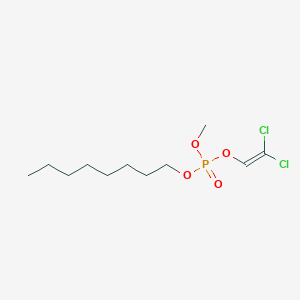
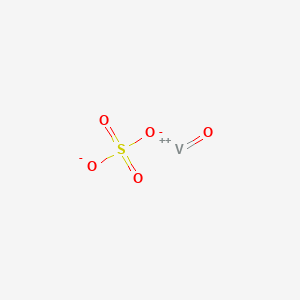
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B96762.png)
